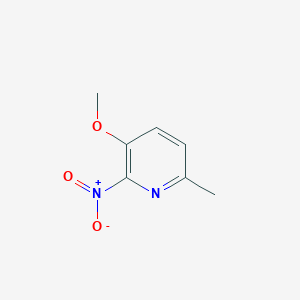

3-Methoxy-6-methyl-2-nitropyridine

Description

Significance of Substituted Pyridines in Heterocyclic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. sigmaaldrich.com Its derivatives, known as substituted pyridines, are integral to numerous fields, most notably in pharmaceuticals and agrochemicals, where they are the most prevalent heterocyclic structure. scbt.com The pyridine ring is a key structural motif found in a variety of natural products, including vitamins B3 and B6, and is present in many FDA-approved drugs. chembuyersguide.comgoogle.com

The chemical properties of the pyridine ring can be finely tuned by the addition of various functional groups at different positions. The nitrogen atom makes the ring electron-deficient, which influences its reactivity. sigmaaldrich.com This allows for a wide range of chemical transformations, making substituted pyridines exceptionally versatile scaffolds for constructing complex molecules. howeipharm.com The development of new synthetic methods to create polysubstituted pyridines remains an active and important area of research, aiming to provide access to a diverse array of molecular architectures. scbt.comgoogle.com

Overview of Nitropyridine Derivatives in Synthetic Strategies

Among the vast family of substituted pyridines, nitropyridines are particularly noteworthy intermediates in organic synthesis. chembuyersguide.com The introduction of a nitro group (NO₂) profoundly influences the pyridine ring's electronic properties. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution reactions. acs.org This altered reactivity is a cornerstone of their utility, allowing for the introduction of various nucleophiles onto the pyridine core—a transformation that is often difficult to achieve with unsubstituted pyridine. acs.orgchemicalbook.com

Nitropyridines serve as versatile precursors for a multitude of other functional groups. For instance, the nitro group can be readily reduced to an amino group (NH₂), which then opens up a vast landscape of further chemical modifications, including diazotization and coupling reactions. This makes nitropyridine derivatives essential building blocks for synthesizing highly functionalized pyridines, which are often targets in drug discovery and materials science. chemicalbook.comntnu.no Their ability to undergo transformations like vicarious nucleophilic substitution further expands their role as powerful tools in synthetic organic chemistry. acs.orgntnu.no

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-6(12-2)7(8-5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEJSIYKPVLUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369484 | |

| Record name | 3-methoxy-6-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24015-98-3 | |

| Record name | 3-methoxy-6-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-Methoxy-6-methyl-2-nitropyridine reveals distinct signals corresponding to each unique proton in the molecule. In a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the aromatic region displays two doublets. dur.ac.uk The proton at the H-4 position resonates as a doublet at δ 7.84 ppm with a coupling constant (J) of 8.54 Hz. dur.ac.uk The proton at the H-5 position appears as a doublet at δ 7.56 ppm with a J value of 8.85 Hz. dur.ac.uk

The spectrum also confirms the presence of the two substituent groups. The methoxy (B1213986) (-OCH₃) protons appear as a sharp singlet at δ 3.91 ppm, while the methyl (-CH₃) protons are observed as a singlet at δ 2.42 ppm. dur.ac.uk The singlet nature of these peaks indicates the absence of adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.84 | Doublet (d) | 8.54 | 1H | H-4 |

| 7.56 | Doublet (d) | 8.85 | 1H | H-5 |

| 3.91 | Singlet (s) | - | 3H | -OCH₃ |

Data sourced from Malik et al., 2009. dur.ac.uk

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum, recorded at 100 MHz in DMSO-d₆, shows seven distinct resonances, accounting for all carbon atoms in the structure. dur.ac.uk

The carbon atoms of the pyridine (B92270) ring appear in the downfield region. The signals are assigned as follows: δ 148.2 (C-3), δ 147.3 (C-6), δ 145.0 (C-2), δ 129.0 (C-5), and δ 125.0 (C-4). dur.ac.uk The carbons bearing the electron-withdrawing nitro group and the electron-donating methoxy group are significantly shifted. The carbon of the methoxy group (-OCH₃) is found at δ 57.0 ppm, and the methyl group carbon (-CH₃) resonates at δ 22.0 ppm. dur.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 148.2 | C-3 |

| 147.3 | C-6 |

| 145.0 | C-2 |

| 129.0 | C-5 |

| 125.0 | C-4 |

| 57.0 | -OCH₃ |

Data sourced from Malik et al., 2009. dur.ac.uk

The study of conformational isomers by NMR is crucial for understanding the three-dimensional structure and dynamic behavior of molecules, particularly those with rotational barriers around single bonds. However, based on a review of the available scientific literature, specific studies detailing the elucidation of conformational isomers for this compound via NMR spectroscopy have not been reported. The planarity of the pyridine ring and the relatively free rotation expected for the methoxy and methyl substituents may preclude the existence of stable, distinct conformers at room temperature that would be observable by standard NMR techniques.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

The analysis of this compound using Fast Atom Bombardment (FAB) mass spectrometry shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 168.1, which corresponds to the molecular weight of the compound (C₇H₈N₂O₃). dur.ac.uk The relative intensity of this peak is 16%. dur.ac.uk

The fragmentation pattern provides further structural verification. A major fragment is observed at m/z 122.1 (60% intensity), corresponding to the loss of a nitro group ([M-NO₂]⁺). dur.ac.uk The base peak, with 100% relative intensity, is found at m/z 92.1, which results from the subsequent loss of a formaldehyde (B43269) unit from the methoxy group ([M-NO₂-CH₂O]⁺). dur.ac.uk Another fragment is detected at m/z 65 (24% intensity), attributed to a more complex fragmentation ([M-C₂H₃N₂O₃]⁺). dur.ac.uk

Table 3: Mass Spectrometry Fragmentation Data for this compound Ionization Method: Fast Atom Bombardment (FAB), 70 eV

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 168.1 | 16 | [M]⁺ |

| 122.1 | 60 | [M-NO₂]⁺ |

| 92.1 | 100 | [M-NO₂-CH₂O]⁺ |

Data sourced from Malik et al., 2009. dur.ac.uk

Vibrational Spectroscopy for Functional Group and Molecular Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

While FT-IR spectroscopy is a standard method for characterizing organic compounds, a detailed and assigned FT-IR spectrum specifically for this compound is not available in the reviewed scientific literature. Typically, one would expect to observe characteristic absorption bands for the C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the methoxy ether, C=C and C=N stretching within the pyridine ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

Fourier-Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman spectra for this compound have been published. Theoretical studies on similar molecules, such as nitropyridine isomers, suggest that FT-Raman spectroscopy would be a powerful tool for elucidating the vibrational modes of the molecule. Key vibrational bands would be expected for the C-H stretching of the methyl and methoxy groups, the pyridine ring breathing modes, and the symmetric and asymmetric stretching vibrations of the nitro group. The positions of these bands are sensitive to the electronic environment and the substitution pattern on the pyridine ring. For example, studies on related compounds show that the position of the methyl group can influence the vibrational frequencies of the ring.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not available in the surveyed literature. Generally, nitropyridine derivatives exhibit characteristic absorption bands in the UV region arising from π → π* and n → π* electronic transitions. The π → π* transitions are typically located at shorter wavelengths and are associated with the aromatic system, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, occur at longer wavelengths. The presence of the methoxy (—OCH₃) and methyl (—CH₃) groups, both being electron-donating to different extents, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-nitropyridine. The solvent environment would also be expected to influence the position and intensity of these absorption bands.

Photoluminescence (PL) Spectroscopy

There is no published research on the photoluminescence properties of this compound. The emission characteristics of a molecule are intrinsically linked to its electronic structure and the nature of its lowest excited state. For many nitropyridine compounds, luminescence can be weak or non-existent at room temperature due to efficient non-radiative decay pathways. However, the specific substitution pattern of this compound could potentially alter its photophysical properties. Should the compound exhibit photoluminescence, the emission spectrum would provide valuable information about the energy of its excited state.

Advanced Synthetic Applications and Derivatization Strategies of the Core Nitropyridine Structure

Application in Radiochemistry and Tracer Synthesis

The field of radiochemistry has greatly benefited from the use of 3-methoxy-6-methyl-2-nitropyridine and its derivatives as precursors for the synthesis of radiolabeled compounds. These compounds are instrumental in the development of tracers for Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the body.

Precursors for [18F]Fluoropyridine Derivatives in Positron Emission Tomography (PET)

The synthesis of [18F]fluoropyridine derivatives is a key area where this compound analogs have demonstrated significant potential. The presence of a nitro group on the pyridine (B92270) ring facilitates nucleophilic aromatic substitution reactions, which are crucial for the introduction of the fluorine-18 (B77423) (18F) radioisotope.

One notable application involves the synthesis of [18F]3F4AP, a radiofluorinated analog of the multiple sclerosis drug 4-aminopyridine, which is used for imaging demyelination. nih.gov In this context, nitropyridine precursors, such as 3-halo-4-nitropyridine N-oxides, are utilized for direct radiofluorination. google.com The nitro group activates the pyridine ring, making it susceptible to attack by the [18F]fluoride ion. Subsequent reduction of the nitro group yields the desired aminopyridine tracer. google.com This approach has been shown to be effective, with studies demonstrating successful radiolabeling and potential for imaging demyelinated lesions. nih.govnih.gov

Furthermore, research has explored the use of 2-[18F]fluoropyridine prosthetic groups for labeling biomolecules like bombesin (B8815690) analogues for PET imaging of gastrin-releasing peptide receptors. nih.govresearchgate.net These prosthetic groups are typically synthesized via nucleophilic heteroaromatic [18F]fluorination of corresponding precursor molecules. nih.gov The versatility of these fluoropyridine synthons allows for their conjugation to various targeting vectors. nih.govresearchgate.net

The development of novel PET tracers is an ongoing area of research, with efforts focused on improving synthesis efficiency and the in vivo properties of the radiolabeled compounds. For instance, copper-mediated radiofluorination has emerged as a promising method for the synthesis of [18F]-labeled PET tracers, offering high radiochemical yields for certain applications. iaea.org

Role as Building Blocks for Diverse Heterocyclic Systems

Beyond its applications in radiochemistry, this compound and related structures serve as fundamental building blocks for the construction of a wide array of complex heterocyclic systems. The inherent reactivity of the substituted pyridine ring allows for its elaboration into more intricate molecular architectures.

Synthesis of Complex Polyfunctionalized Pyridines

The strategic placement of the methoxy (B1213986), methyl, and nitro groups on the pyridine core of this compound provides multiple sites for chemical modification, enabling the synthesis of polyfunctionalized pyridines. These pyridines are valuable intermediates in the preparation of various biologically active compounds and functional materials.

The functionalization of related 2-methoxy-6-methylpyridine (B1310761) has been demonstrated through selective bromination to afford 5-bromo-2-methoxy-6-methylpyridine. researchgate.net This brominated derivative can then undergo further reactions at either the benzylic position or through lithium-bromine exchange, allowing for the regioselective introduction of various electrophiles. researchgate.net

Furthermore, the nitro group in nitropyridines is a key functional group that can be transformed into other functionalities. For example, the reduction of the nitro group can lead to the formation of aminopyridines, which are themselves important precursors for a variety of pharmaceuticals. google.com The process for producing 2,3-diamino-6-methoxypyridine, for instance, involves the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com

The synthesis of complex pyridine derivatives often involves multi-step reaction sequences. For example, a practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for certain antiemetics, has been developed from 2,6-dichloro-3-trifluoromethylpyridine. nih.gov This synthesis highlights the regioselective reaction of the starting material with a nitrogen nucleophile and the conversion of a trifluoromethyl group into a methoxycarbonyl group. nih.gov

Development of Organic Materials with Specific Optical Properties

Nitropyridine derivatives, including structures related to this compound, are being investigated for their potential in the development of organic materials with specific optical properties. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups on the pyridine ring can lead to interesting photophysical characteristics.

Research into the nucleophilic functionalization of 2-R-3-nitropyridines has led to the synthesis of novel fluorescent molecules. nih.gov The substitution of the nitro group with various nucleophiles, such as thiols, can result in compounds with significant Stokes shifts, a desirable property for fluorescent probes and materials. nih.gov The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the absorption and emission properties of these molecules. nih.gov The introduction of a nitro group into the pyridine ring facilitates its functionalization and can lead to the creation of efficient organic optical materials. nih.gov

Functionalization for Further Chemical Transformations

The this compound scaffold provides a versatile platform for a wide range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The reactivity of the different substituents and the pyridine ring itself can be strategically exploited to achieve desired synthetic outcomes.

The nitro group is a particularly versatile handle for further functionalization. As mentioned previously, it can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization followed by substitution, acylation, or alkylation. google.com This provides a pathway to a diverse array of substituted pyridines.

The methoxy group can also be a site for modification. Cleavage of the methyl ether can yield a hydroxyl group, which can then be further derivatized. prepchem.com For instance, the synthesis of 2-nitro-3-hydroxy-6-methylpyridine is achieved through the nitration of 6-methyl-3-hydroxypyridine. prepchem.com

Furthermore, the pyridine ring itself can undergo various reactions. The methyl group can be functionalized, for example, through oxidation or condensation reactions. nih.gov The synthesis of 2-methyl-3-nitropyridines and their subsequent oxidation to N-oxides demonstrates the reactivity of the methyl group and the pyridine nitrogen. nih.gov These N-oxides can then undergo further transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methoxy-6-methyl-2-nitropyridine, and what challenges exist in reproducibility?

- Methodology : A common synthesis involves refluxing this compound with N-bromosuccinimide (NBS) and α,α'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride. Post-reaction purification via vacuum distillation is critical due to the precipitation of unreacted starting material .

- Challenges : Side reactions (e.g., over-bromination) and incomplete conversion require careful temperature control and stoichiometric monitoring. Reproducibility hinges on reaction time (16 hours) and catalyst activity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Analytical Methods :

- NMR : Proton and carbon NMR identify methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups. For example, the methoxy group typically resonates at ~3.8–4.0 ppm in H NMR .

- HPLC : Purity assessment (>99%) requires reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 154.12 g/mol for C₆H₆N₂O₃) .

Q. How can researchers ensure the stability of this compound during storage?

- Best Practices : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitro group. Avoid exposure to light, as nitroaromatics are prone to photodegradation .

Advanced Research Questions

Q. What crystallographic features influence the stability and reactivity of this compound?

- Structural Insights : X-ray diffraction reveals orthogonality between pyridine and substituent rings (dihedral angles ~86°), reducing steric hindrance. Intermolecular C–H···O interactions stabilize the crystal lattice, affecting melting point (106–107°C) and solubility .

- Reactivity Implications : The coplanar nitro group enhances electrophilic substitution potential at the 4-position of the pyridine ring .

Q. How can researchers address contradictory data in reaction yields or byproduct formation?

- Troubleshooting Framework :

Byproduct Identification : Use LC-MS to detect intermediates like 3-Methoxy-2-nitro-6-pyridylmethyl bromide, a common side product during bromination .

Yield Optimization : Adjust reaction stoichiometry (e.g., NBS:substrate ratio) and monitor reaction progress via TLC .

Reproducibility Checks : Compare crystal packing parameters (e.g., unit cell dimensions) with literature data to confirm compound identity .

Q. What strategies validate the purity of this compound in catalytic applications?

- Validation Protocols :

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 46.75%, H: 3.92%, N: 18.18%) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect impurities (e.g., residual solvents) .

Q. How does the electronic environment of the pyridine ring affect nitration or substitution reactions?

- Mechanistic Analysis : The electron-withdrawing nitro and methoxy groups direct electrophilic attacks to the 4-position. Computational studies (DFT) can predict regioselectivity, but experimental validation via N NMR is recommended for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.